N-((tetrahydrofuran-2-yl)methyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c27-20(22-14-15-4-3-13-28-15)25-11-9-24(10-12-25)19-18-16-5-1-2-6-17(16)23-26(18)8-7-21-19/h7-8,15H,1-6,9-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVJRNRFNVQLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((tetrahydrofuran-2-yl)methyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may function as an inhibitor of certain kinases and receptors implicated in cancer progression.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound exhibited a stronger inhibitory effect on the MDA-MB-468 cell line compared to MCF-7, indicating its potential for targeting aggressive breast cancer types.
Mechanistic Studies
Mechanistic investigations revealed that the compound inhibits the phosphorylation of Akt, a critical protein in the PI3K/Akt signaling pathway that promotes cell survival and growth. This inhibition suggests that the compound may induce apoptosis in cancer cells by disrupting survival signaling pathways.
Study 1: Efficacy Against Breast Cancer
In a study published by researchers exploring tetrahydropyrazino[1,2-b]indole analogs, this compound was evaluated alongside other compounds for its cytotoxic effects on breast cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also enhanced the effects of existing therapies like gefitinib through synergistic interactions .
Study 2: Targeting Kinase Activity
Another investigation focused on the compound's ability to inhibit kinase activities associated with tumor growth. The results showed significant inhibition of EGFR and other related kinases at concentrations below 20 µM, indicating a promising profile for further development as an anticancer therapeutic agent .
Comparison with Similar Compounds
Key Structural Differences
The compound distinguishes itself from analogues through its unique combination of substituents. Below is a comparative analysis with structurally related piperazine-carboxamide derivatives:
Pharmacological and Physicochemical Properties
- Tetrahydropyrazinoindazol vs. Tetrahydronaphthalene: The fused indazole-piperazine system in the target compound may offer superior binding affinity to kinase domains compared to the tetrahydronaphthalene group in Compound 43, which is optimized for serotonin receptor modulation .
- Thiazole vs. Furan : Thiazole-containing analogues () exhibit stronger metal-binding capacity, suggesting divergent therapeutic applications (e.g., antimicrobial vs. anticancer) .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural analogues provide insights:
- Kinase Inhibition: Tetrahydropyrazinoindazol derivatives show promise in kinase inhibition due to planar aromatic systems mimicking ATP-binding pockets .
- Metabolic Stability : Piperazine-carboxamides with tetrahydrofuran substituents demonstrate reduced CYP450 metabolism compared to furan derivatives, as seen in preclinical studies .
- Toxicity Profiles : Long alkyl chains (e.g., in ’s compounds) may induce cytotoxicity via membrane disruption, whereas smaller heterocycles (e.g., tetrahydrofuran) are better tolerated .
Q & A
Q. What synthetic strategies are commonly employed to synthesize this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as the tetrahydrofuran-2-ylmethylamine and the tetrahydropyrazinoindazolyl-piperazine core. Key steps include:
- Nucleophilic substitution for coupling the tetrahydrofuran moiety to the piperazine-carboxamide backbone.
- Cyclocondensation reactions to form the tetrahydropyrazino[1,2-b]indazole ring system.
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) are often used to enhance solubility, with bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to drive reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying proton environments and carbon frameworks, especially distinguishing between regioisomers in the tetrahydropyrazinoindazole system .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during carboxamide formation .
- Catalyst screening : Triethylamine (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU) may improve coupling efficiency between the tetrahydrofuran and piperazine moieties .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while THF is preferred for solubility in SN2 reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS identifies incomplete reactions early .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Comparative analysis : Cross-reference NMR shifts with analogous compounds (e.g., piperazine-carboxamide derivatives in and ) to identify discrepancies .
- 2D NMR techniques : COSY and HSQC clarify proton-proton and carbon-proton correlations, resolving overlapping signals in the tetrahydropyrazinoindazole region .
- X-ray crystallography : If available, single-crystal analysis provides definitive bond lengths and angles for ambiguous moieties .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the tetrahydrofuran or tetrahydropyrazinoindazole groups (e.g., halogenation or methylation) to assess bioactivity changes .
- Docking studies : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs, guided by pharmacophore features in .
- In vitro assays : Test derivatives against disease-relevant cell lines, using IC₅₀ values to correlate substituent effects with potency .
Methodological Considerations for Data Reproducibility
- Reagent purity : Ensure intermediates (e.g., tetrahydropyrazinoindazole) are ≥98% pure to avoid side-product formation .
- Stoichiometric precision : Use anhydrous conditions for moisture-sensitive steps (e.g., carboxamide coupling) .
- Contradiction resolution : If biological activity varies between batches, re-analyze spectral data to confirm structural integrity and rule out degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
